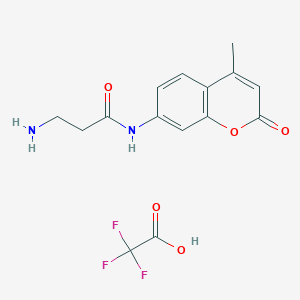

β-丙氨酸 7-酰胺-4-甲基香豆素三氟乙酸盐

描述

Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is a compound with the empirical formula C13H14N2O3 · C2HF3O2 . It is also known as L-Alanine 4-methyl-7-coumarinylamide trifluoroacetate salt .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7) .Physical And Chemical Properties Analysis

This compound is a solid and can be dissolved in water to a concentration of 50 mg/mL, yielding a clear, colorless to very faintly yellow solution . Its molecular weight is 360.29 .科学研究应用

氨肽酶底物

H-β-Ala-AMC TFA 是一种氨肽酶的荧光底物 . 氨肽酶是催化蛋白质或肽类底物氨基末端氨基酸裂解的酶。 它们在蛋白质降解、生物过程调节和疾病发病机制中起着至关重要的作用 .

胰蛋白酶活性的检测

该化合物可用于检测胰蛋白酶活性 . 胰蛋白酶是由胰腺产生的酶,用作外分泌胰腺功能的生物标志物 .

芳酰胺酶活性的检测

H-β-Ala-AMC TFA 也可用于检测芳酰胺酶活性 . 芳酰胺酶是水解芳酰胺的酶,其活性可能表明某些细菌感染 .

β-丙氨酸氨肽酶活性的检测

该化合物可用于检测具有β-丙氨酸氨肽酶活性的铜绿假单胞菌 . β-丙氨酸氨肽酶是一种催化从肽的β-丙氨酸末端去除氨基酸的酶 .

某些细菌种类的检测

β-Ala-AMC 可用于检测食品和其他样品中的某些细菌种类 . 在粘质沙雷氏菌、铜绿假单胞菌、荧光假单胞菌、洋葱伯克霍尔德菌、门多萨假单胞菌和人类嗜氧杆菌中检测到β-丙氨酸氨肽酶活性 .

作用机制

Target of Action

The primary target of H-beta-Ala-AMC TFA is aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. They play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

H-beta-Ala-AMC TFA acts as a fluorogenic substrate for aminopeptidase . When cleaved by aminopeptidase, it releases a fluorescent signal, which can be detected and quantified. This property makes it a useful tool for studying the activity of aminopeptidase in various biological contexts.

Biochemical Pathways

Aminopeptidases are known to play a role in the regulation of various biological processes, including peptide hormone activity, immune response, and protein maturation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) would also play a role in its bioavailability .

Result of Action

The cleavage of H-beta-Ala-AMC TFA by aminopeptidase results in the release of a fluorescent signal. This allows for the detection and quantification of aminopeptidase activity. Therefore, the primary molecular effect of H-beta-Ala-AMC TFA is the generation of a detectable signal that reflects aminopeptidase activity .

Action Environment

The action of H-beta-Ala-AMC TFA is likely influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other proteins or molecules that could interfere with aminopeptidase activity, and the concentration of aminopeptidase itself

安全和危害

属性

IUPAC Name |

3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXHWJNREYBZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

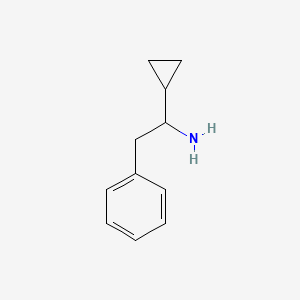

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B1647951.png)

![Methyl furo[3,2-c]pyridine-6-carboxylate](/img/structure/B1647964.png)

![2-(2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B1647979.png)